molecular formula C8H4Cl2N2O B1462763 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 26925-40-6

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1462763
CAS No.: 26925-40-6
M. Wt: 215.03 g/mol
InChI Key: BHOCHMUXMSYBLL-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of chlorine atoms on both the oxadiazole ring and the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with phosphoryl chloride, which facilitates the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the additional chlorine atom on the phenyl ring.

    3-(3-Chlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the chlorine atom on the oxadiazole ring.

    5-Phenyl-1,2,4-oxadiazole: Lacks chlorine atoms, making it less reactive in certain chemical reactions.

Uniqueness

The presence of chlorine atoms on both the oxadiazole ring and the phenyl ring in 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole enhances its reactivity and potential for various applications. This dual substitution pattern makes it a versatile compound for chemical synthesis and biological studies.

Properties

IUPAC Name

5-chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOCHMUXMSYBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
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Reactant of Route 5
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole

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